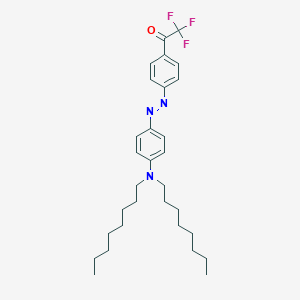

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene

概要

説明

4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound features a dioctylamino group and a trifluoroacetyl group, which may impart unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene typically involves the following steps:

Diazotization: Aniline derivatives are diazotized using nitrous acid to form diazonium salts.

Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azobenzene structure.

Functional Group Modification: Introduction of the dioctylamino and trifluoroacetyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods may involve large-scale diazotization and coupling reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

Optical and Electrochemical Sensing

1. Detection of Amines

One of the primary applications of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is in the development of sensors for detecting amines. The compound exhibits distinct optical responses when exposed to various amines, such as ammonia, ethylamine, cadaverine, and putrescine. These responses are attributed to the formation of hemiaminal groups upon interaction with amines, which alters the electronic structure of the dye and results in measurable changes in absorbance.

Case Study: Amine Detection in Food Packaging

A study demonstrated the integration of this dye into food packaging materials to detect biogenic amines produced during food spoilage. The sensors showed significant changes in optical properties when exposed to amine vapors, indicating potential for real-time monitoring of food quality. The sensitivity varied based on the lipophilicity and nucleophilic character of the amines detected .

Table 1: Optical Response of this compound to Amine Vapors

| Amine Compound | Response (Change in Absorbance) | Reversibility |

|---|---|---|

| Ammonia | Blue shift | Reversible |

| Ethylamine | Change observed | Irreversible |

| Cadaverine | Change observed | Irreversible |

| Putrescine | Change observed | Reversible |

Alcohol Detection

The compound has also been utilized as a chromogenic reactant for alcohol detection. When embedded in plasticized polyvinyl chloride (PVC) membranes, it demonstrates significant changes in absorbance upon exposure to alcohols like ethanol. The sensor exhibits a dynamic range from 2% to 50% ethanol concentration, with optimal sensitivity recorded between 5% and 35% .

Case Study: Ethanol Detection

In a study focusing on alcohol sensing, the dye was embedded in PVC membranes where it displayed a decrease in absorbance at approximately 490 nm and an increase at around 430 nm when exposed to ethanol solutions. This property allows for effective monitoring of alcohol levels in various applications, including beverage quality control .

Table 2: Absorbance Changes for Ethanol Detection

| Ethanol Concentration (vol%) | Absorbance Change (490 nm) | Absorbance Change (430 nm) |

|---|---|---|

| 2 | Decrease | Increase |

| 5 | Decrease | Increase |

| 10 | Decrease | Increase |

| 35 | Significant change | Significant change |

作用機序

The mechanism of action of 4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene involves its interaction with molecular targets through various pathways:

Photoisomerization: The azobenzene group can undergo reversible photoisomerization between trans and cis forms upon exposure to light, affecting its physical and chemical properties.

Binding Interactions: The compound may interact with specific proteins, enzymes, or receptors, influencing biological processes.

類似化合物との比較

Similar Compounds

Azobenzene: The parent compound with a simple N=N linkage between two benzene rings.

4-(Dimethylamino)azobenzene: Similar structure with a dimethylamino group instead of dioctylamino.

4-(Trifluoroacetyl)azobenzene: Similar structure with only the trifluoroacetyl group.

Uniqueness

4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene is unique due to the presence of both dioctylamino and trifluoroacetyl groups, which may impart distinct chemical reactivity and physical properties compared to other azobenzene derivatives.

生物活性

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene is an organic compound known for its unique properties and applications in various fields, particularly in sensing technologies. This article provides a detailed examination of its biological activity, including its mechanisms, applications in sensor technology, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C20H24F3N3O, with a molecular weight of approximately 375.42 g/mol. The compound features a diazo structure, which is significant for its optical properties and interactions with biological systems.

The biological activity of this compound largely stems from its ability to interact with various amines, forming stable complexes. The trifluoroacetyl group acts as a strong electron acceptor, facilitating the formation of hemiaminal groups when it reacts with amines. This interaction leads to enhanced resonance energy within the azobenzene backbone, which is crucial for its optical properties and potential biological applications .

Applications in Sensing Technology

This compound has been extensively studied as a sensor material due to its sensitivity to amines. Research indicates that the compound can detect various amines such as ammonia, ethylamine, cadaverine, and putrescine, which are often associated with protein decomposition. The sensitivity of these sensors is influenced by the size and nucleophilicity of the amines detected .

Table 1: Sensitivity of this compound Sensors to Different Amines

| Amine Compound | Detection Sensitivity | Notes |

|---|---|---|

| Ammonia | High | Commonly found in decomposing proteins |

| Ethylamine | Moderate | Used in food spoilage detection |

| Cadaverine | High | Indicator of protein decomposition |

| Putrescine | High | Associated with decay processes |

Study 1: Optical and Electrochemical Sensors

In a study conducted by Lin et al., the dye was incorporated into thin films for optical and electrochemical sensing applications. The results showed distinct optical responses when exposed to various amines, indicating its potential use in food packaging to monitor spoilage . The incorporation of the dye into poly(vinyl chloride) membranes demonstrated practical applications in real-world scenarios.

Study 2: Interaction with Biological Systems

Another research effort explored the interaction between this compound and biological molecules. The study revealed that the compound could modulate biological pathways by acting on specific receptors, suggesting potential therapeutic applications . The ability to form stable complexes with biomolecules opens avenues for drug development and targeted therapies.

Research Findings

Research findings indicate that this compound exhibits promising biological activity due to its unique structural features. Its role as a sensor for detecting amines highlights its utility in environmental monitoring and food safety. Furthermore, ongoing studies are investigating its potential as a therapeutic agent targeting specific biological pathways.

特性

IUPAC Name |

1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42F3N3O/c1-3-5-7-9-11-13-23-36(24-14-12-10-8-6-4-2)28-21-19-27(20-22-28)35-34-26-17-15-25(16-18-26)29(37)30(31,32)33/h15-22H,3-14,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDDSJZBINXBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431382 | |

| Record name | Chromoionophore XV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193154-07-3 | |

| Record name | Chromoionophore XV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene interact with amines and what are the observable effects?

A1: this compound demonstrates a distinct optical response upon interaction with various amines. [] This response manifests as a detectable change in its optical properties, making it suitable for sensing applications. For instance, exposure to ammonia, tetramethylammonium hydroxide, ethylamine, cadaverine, and putrescine—compounds indicative of protein decomposition—results in observable optical changes. [] This interaction forms the basis for its use in developing optical sensors for amine detection.

Q2: What are the potential applications of this compound in food packaging?

A2: Research suggests that thin films of this compound, deposited via inkjet printing, could be integrated into food packaging for ground meat and salmon. [] As these foods degrade, they release biogenic amines. The dye's sensitivity to these amines would enable the detection of food spoilage, potentially improving safety and quality control in the food industry.

Q3: How does incorporating this compound into a carbon nanotube-Nafion® composite enhance its sensing capabilities?

A3: Combining this compound with carbon nanotubes and Nafion® creates a synergistic effect for electrochemical amine sensing. [] The carbon nanotubes provide a large surface area for amine adsorption, enhancing the sensor's sensitivity. Additionally, their inherent electrical conductivity facilitates efficient charge transfer within the sensor, enabling electrochemical detection of the amine-dye interaction. This composite demonstrates the potential for developing sensitive and selective electrochemical amine sensors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。